molecular formula C17H19N5O3 B2464748 3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396760-33-0

3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2464748
CAS No.: 1396760-33-0
M. Wt: 341.371
InChI Key: YECZRXDRIFAFQH-UHFFFAOYSA-N
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Description

3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimido[4,5-d]pyrimidines

Properties

IUPAC Name

6-benzyl-2-(3-methoxypropylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-25-9-5-8-18-16-19-10-13-14(20-16)21-17(24)22(15(13)23)11-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3,(H2,18,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECZRXDRIFAFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=C2C(=N1)NC(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require specific conditions such as refluxing in methanol with sodium methoxide (MeONa) to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (MeONa) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Q & A

Q. What are the common synthetic routes for 3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

The synthesis of pyrimidine derivatives typically involves cyclization reactions. For example, hydrazine intermediates can undergo oxidative ring closure using sodium hypochlorite in ethanol, achieving yields up to 73% under room-temperature conditions . Key parameters include solvent choice (e.g., ethanol for greener synthesis), temperature control, and oxidant selection. Optimizing stoichiometry and reaction time (e.g., 3–5 hours) minimizes by-products. Computational pre-screening of reaction pathways via quantum chemical calculations can further refine experimental conditions .

Q. How is structural characterization of this compound performed, particularly for resolving fused-ring conformations?

X-ray crystallography is the gold standard for resolving fused-ring systems. For related pyrimidine derivatives, studies show planar fused-ring systems (r.m.s. deviation ≤0.0089 Å) with dihedral angles between substituents (e.g., 64.73° for benzyl groups) . Hydrogen-bonding networks (N–H⋯F, C–H⋯F) and π-π interactions stabilize the crystal lattice. Data collection using Bruker SMART CCD diffractometers and refinement software (e.g., SHELX) ensure accuracy (R-factor ≤0.069) .

Advanced Research Questions

Q. How can computational methods streamline the design of reactions involving this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD employs reaction path searches to identify optimal conditions (e.g., solvent polarity, catalyst selection) and integrates experimental data into computational feedback loops . This approach accelerates discovery by prioritizing high-probability synthetic routes and minimizing resource expenditure.

Q. What strategies resolve contradictions between spectroscopic data and theoretical models for this compound?

Discrepancies often arise from dynamic effects (e.g., solvation, tautomerism). Multivariate statistical analysis (e.g., Design of Experiments) can isolate variables affecting NMR or IR spectra . For instance, solvent-induced shifts in proton NMR may require controlled humidity during data acquisition. Cross-validating computational predictions (e.g., Gaussian-based chemical shift calculations) with empirical data resolves ambiguities .

Q. How can synthetic routes be optimized to enhance bioactivity while maintaining structural integrity?

Structure-activity relationship (SAR) studies guide functionalization. For pyrimidine derivatives, substituting the benzyl group with electron-withdrawing groups (e.g., fluorophenyl) enhances binding to biological targets like cyclin-dependent kinases (CDKs) . Reaction optimization via continuous flow reactors improves scalability and purity (>95%) while reducing side reactions . Green chemistry principles (e.g., using ethanol as a solvent) align with sustainable practices .

Q. What experimental frameworks address challenges in crystallizing this compound for structural studies?

Crystallization challenges (e.g., polymorphism) are mitigated by solvent screening (ethanol/acetone mixtures) and slow evaporation techniques . For hygroscopic compounds, inert-atmosphere gloveboxes prevent moisture interference. Weak intermolecular interactions (C–H⋯O) are critical for lattice stability; hydrogen-bond geometry tables inform solvent selection .

Methodological Considerations

Q. How do researchers validate the purity of this compound in complex reaction mixtures?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard. For example, residual solvents are quantified using headspace gas chromatography, adhering to pharmacopeial guidelines (e.g., USP <467>) . Purity thresholds (>98%) are confirmed via melting-point analysis and elemental composition (CHNS/O) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Safety data sheets (SDS) recommend PPE (gloves, goggles), fume hoods for aerosol prevention, and spill kits with inert adsorbents (silica gel). Storage at 2–8°C in airtight containers prevents degradation . Aquatic toxicity assessments (e.g., OECD 201) are mandatory for disposal compliance .

Data-Driven Research Tools

  • Crystallography Software : SHELX, Olex2 .
  • Computational Modeling : Gaussian, ORCA .
  • Statistical Design : Minitab, JMP for DoE .

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